molecular formula C24H22N2O4S B2492449 2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid CAS No. 2253639-50-6

2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid

Katalognummer: B2492449
CAS-Nummer: 2253639-50-6
Molekulargewicht: 434.51
InChI-Schlüssel: PGCUJISRMZCMEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Properties
The compound 2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid (hereafter referred to as Compound A) is a heterocyclic carboxylic acid featuring a thiazole core, a pyrrolidine ring, and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. Key attributes include:

  • Molecular Formula: C₂₄H₂₂N₂O₄S
  • Molecular Weight: 434.52 g/mol
  • Functional Groups:
    • Thiazole ring (aromatic heterocycle with sulfur and nitrogen).
    • Pyrrolidine (five-membered saturated amine ring) modified with an Fmoc-protected carbamate group.
    • Carboxylic acid moiety at the 4-position of the thiazole.

Applications Compound A is primarily used in peptide synthesis and medicinal chemistry due to its Fmoc group, which facilitates temporary amine protection during solid-phase synthesis.

Eigenschaften

IUPAC Name

2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c27-23(28)21-14-31-22(25-21)11-15-9-10-26(12-15)24(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCUJISRMZCMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CC2=NC(=CS2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253639-50-6
Record name 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)methyl]-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

The compound 2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid (CAS Number: 2253632-09-4) is a thiazole derivative known for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C25H24N2O4SC_{25}H_{24}N_{2}O_{4}S, with a molecular weight of 448.5 g/mol. The structure comprises a thiazole ring, a pyrrolidine moiety, and a fluorenylmethoxycarbonyl group, which contribute to its unique pharmacological profile.

PropertyValue
Molecular FormulaC25H24N2O4S
Molecular Weight448.5 g/mol
CAS Number2253632-09-4

Synthesis

The synthesis of this compound typically involves the Hantzsch reaction, which allows for the formation of thiazole derivatives from appropriate precursors. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dioxane and may not require a base catalyst, although the presence of one can expedite the reaction time .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of various thiazole derivatives, including our compound of interest. The antimicrobial evaluation was conducted against multidrug-resistant strains, revealing that while many derivatives exhibited minimal inhibitory concentrations (MIC) above 256 μg/mL against Gram-positive bacteria and fungi, some showed promising activity against specific strains .

Enzyme Inhibition

Thiazole derivatives are known for their ability to inhibit various enzymes. For instance, compounds with similar structures have been reported to inhibit neuraminidase in influenza A virus with moderate potency. Such findings suggest that modifications in the thiazole ring could lead to enhanced biological activity against viral targets .

Case Studies

  • Antimicrobial Evaluation : A study synthesized several thiazole derivatives and tested their antimicrobial properties. Among them, certain compounds demonstrated significant activity against Gram-positive bacteria, indicating potential for further development as antimicrobial agents .
  • Influenza Virus Inhibition : Research on related thiazolidine derivatives showed that these compounds could inhibit neuraminidase effectively. This suggests that similar modifications in our target compound could lead to enhanced antiviral properties .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The following compounds share structural motifs with Compound A, differing in heterocycle type, substituents, or backbone modifications:

Table 1: Structural and Functional Comparison of Fmoc-Protected Heterocyclic Carboxylic Acids
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications References
Compound A C₂₄H₂₂N₂O₄S 434.52 Thiazole core, pyrrolidine-Fmoc linkage Peptide synthesis, antimicrobial research
1-(1-Fmoc-pyrrolidin-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid C₂₃H₂₂N₄O₄ 418.45 Triazole core instead of thiazole Click chemistry, enzyme inhibition
2-(3-(Fmoc-aminomethyl)phenyl)-4-methylthiazole-5-carboxylic acid C₂₈H₂₅N₃O₄S 511.58 Phenyl substituent on thiazole Cancer research, kinase inhibitors
3-Fmoc-2-phenyl-1,3-thiazolidine-4-carboxylic acid C₂₇H₂₃NO₄S 465.54 Thiazolidine (saturated thiazole) with phenyl Antidiabetic drug development
2-(Fmoc-aminomethyl)-1,3-thiazole-4-carboxylic acid C₂₁H₁₈N₂O₄S 394.44 Direct aminomethyl substitution on thiazole Bioconjugation, prodrug design
3-Fmoc-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid C₂₇H₂₃NO₅S 481.54 Hydroxyphenyl substituent on thiazolidine Antioxidant and anti-inflammatory agents

Key Comparative Insights

Heterocycle Core Modifications
  • Thiazole vs. Triazole (Compound A vs. ) :

    • Thiazole (S and N in a 5-membered ring) enhances aromatic stability and π-π stacking, useful in enzyme binding.
    • Triazole (three N atoms) offers superior hydrogen-bonding capacity and compatibility with click chemistry, enabling bioconjugation .
  • Thiazole vs. Thiazolidine (Compound A vs. ) :

    • Thiazolidine (saturated thiazole) increases conformational flexibility and solubility but reduces aromatic interactions. This is exploited in antidiabetic agents targeting PPARγ receptors .
Substituent Effects
  • Phenyl vs. Hydroxyphenyl ( vs. ): Phenyl groups enhance lipophilicity and membrane permeability (e.g., kinase inhibitors in cancer research ).
  • Pyrrolidine vs. Piperidine Linkages (Compound A vs. ) :

    • Pyrrolidine (5-membered) induces moderate steric hindrance, balancing reactivity and stability.
    • Piperidine (6-membered) in 1-(1-Fmoc-piperidin-4-yl)-pyrazole-3-carboxylic acid (C₂₄H₂₃N₃O₄, 417.46 g/mol) provides greater rigidity, influencing receptor selectivity in neurological targets .

Q & A

Advanced Research Question

  • Chiral Purity : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol eluents resolves enantiomers. Circular dichroism (CD) confirms absolute configuration .
  • Purity Assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) achieves >98% purity. Mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 423.15) .

Quality Control : Batch-specific certificates of analysis (CoA) document residual solvents (e.g., <0.1% DMF) via GC-MS .

What mechanistic insights explain this compound’s interaction with biological targets?

Advanced Research Question

  • Kinetic Studies : IC50 values are determined via enzyme inhibition assays (e.g., NADH-coupled assays for dehydrogenase targets). Time-resolved fluorescence identifies binding kinetics (kon/koff) .
  • Structural Analysis : Co-crystallization with target proteins (e.g., kinases) and X-ray diffraction (2.0–2.5 Å resolution) reveal hydrogen bonding between the thiazole carboxylate and catalytic lysine residues .
  • Computational Modeling : Molecular dynamics simulations (AMBER force field) predict binding free energies (ΔG) and guide structure-activity relationship (SAR) studies .

How should conflicting data on alkylation efficiency at the pyrrolidine 3-position be resolved?

Advanced Research Question
Discrepancies in alkylation yields (e.g., 60% vs. 85% in literature) arise from:

  • Reagent Quality : Trace moisture in alkyl halides reduces reactivity. Karl Fischer titration ensures <50 ppm H2O in reagents .
  • Epimerization Risk : Chiral integrity is validated via 13C NMR (C3 pyrrolidine carbon) and optical rotation comparisons .
  • Replication Studies : Independent synthesis under standardized conditions (dry DMF, 0°C, 2 eq. NaH) resolves method-specific variability .

What strategies mitigate racemization during thiazole-4-carboxylic acid coupling?

Advanced Research Question
Racemization is minimized by:

  • Low-Temperature Coupling : Reactions at –20°C with DIC/OxymaPure suppress base-induced epimerization .
  • Additive Screening : 1-Hydroxy-7-azabenzotriazole (HOAt) enhances coupling efficiency without racemization .
  • In Situ Monitoring : IR spectroscopy tracks carbodiimide consumption (N=C=N stretch at 2110 cm⁻¹) to optimize reaction times .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.